molecular formula C26H18FN3O6 B2702582 methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-66-4

methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2702582
M. Wt: 487.443
InChI Key: BCUZPKWBEYDLFC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinone group, and a benzoate group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also contains a 4-fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate and related compounds are synthesized through intricate chemical processes, aiming at creating heterocyclic systems with potential biological activities. For instance, Toplak et al. (1999) described the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing various heterocyclic systems, showcasing the versatility of similar compounds in synthesizing complex molecular architectures (Toplak et al., 1999). Similarly, Al-Sanea et al. (2020) explored the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, investigating their in vitro cytotoxic activity against cancer cell lines, indicating the potential medicinal applications of these compounds (Al-Sanea et al., 2020).

Biological Activities

The exploration of biological activities is a crucial aspect of the research on these compounds. For example, Jing Xiong (2011) synthesized enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate, investigating their antitumor activities. This study highlights the significance of stereochemistry in the biological efficacy of such compounds (Xiong Jing, 2011). Furthermore, Wu et al. (2011) designed and synthesized derivatives exhibiting herbicidal activities, demonstrating the agricultural applications of these chemical structures (Wu et al., 2011).

Materials Science Applications

Beyond biological activities, these compounds find applications in materials science. Liu et al. (2011) synthesized polybenzimidazoles containing a phthalazinone moiety, demonstrating their solubility in polar solvents and high thermal stability, which are desirable properties for high-performance polymers (Liu et al., 2011).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Without specific toxicity data for this compound, it’s impossible to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its synthesis, properties, and potential uses in more detail .

properties

CAS RN

877657-66-4

Product Name

methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Molecular Formula

C26H18FN3O6

Molecular Weight

487.443

IUPAC Name

methyl 4-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H18FN3O6/c1-35-25(33)15-6-10-17(11-7-15)28-21(31)14-29-22-19-4-2-3-5-20(19)36-23(22)24(32)30(26(29)34)18-12-8-16(27)9-13-18/h2-13H,14H2,1H3,(H,28,31)

InChI Key

BCUZPKWBEYDLFC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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